Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate
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Overview
Description
Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is a complex organic compound that features a thiazole ring, a nitro group, and a benzoate ester. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles . This intermediate can then be further reacted with appropriate reagents to introduce the nitro and carbamoyl groups, followed by esterification to form the final benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens, while nucleophilic substitution may involve nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Potential use in drug development due to its bioactive thiazole moiety.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole-containing compounds have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer agent.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A thiazole-containing anticancer drug.
Uniqueness
Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9N3O5S |
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Molecular Weight |
307.28 g/mol |
IUPAC Name |
methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H9N3O5S/c1-20-11(17)8-4-7(5-9(6-8)15(18)19)10(16)14-12-13-2-3-21-12/h2-6H,1H3,(H,13,14,16) |
InChI Key |
VOKUUBLCYXZVFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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